

# 4,5-O-dicaffeoylquinic acid spectroscopic data

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## Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

Cat. No.: S622082

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## Nuclear Magnetic Resonance (NMR) Data

The table below summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 4,5-O-dicaffeoylquinic acid and a related malonyl derivative, as reported in the search results.

**Table 1: NMR Spectroscopic Data ( $\delta$  in ppm) | Atom Position | 4,5-O-Dicaffeoylquinic Acid [1] | 1,5-Dicaffeoyl-3-malonylquinic Acid (4) [2]**

Atom Position	$\delta\text{H}$ (500 MHz)	$\delta\text{C}$ (125 MHz)	$\delta\text{H}$ (500 MHz)	$\delta\text{C}$ (125 MHz)
1	78.7	2.41, m (ov)	31.7	5.32, q (4.1)
2	2.41, m (ov)	31.7	5.32, q (4.1)	71.7
3	3.87, dd (8.8, 3.4)	68.7	5.19, td (9.1, 4.1)	69.8
4	5.19, td (9.1, 4.1)	69.8	2.44, m (ov); 1.95, dd (13.1, 9.9)	35.6
5	172.0	7.04	6.79	172.0
COOH	172.0	7.04	6.79	172.0
Caffeoyl Arm 1 H-2"	7.04	6.79	6.79	6.79
Caffeoyl Arm 1 H-5"	6.79	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)
Caffeoyl Arm 1 H-6"	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)
Caffeoyl Arm 1 H-7"	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)
Caffeoyl Arm 1 H-8"	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)	6.27, d (15.9)
Caffeoyl Arm 2 H-2"	7.01	6.78	6.78	6.78
Caffeoyl Arm 2 H-5"	6.78	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)
Caffeoyl Arm 2 H-6"	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)
Caffeoyl Arm 2 H-7"	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)
Caffeoyl Arm 2 H-8"	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)	6.20, d (15.9)

- Notes on NMR Data:

- Solvent:** The data for compound 4 was recorded in **DMSO-d6** [2].
- Coupling Constants:** The values in parentheses are coupling constants in Hz (J) [2]. For example, dd = doublet of doublets.
- Caffeoyl Protons:** The data from [1] confirms the presence of two distinct caffeoyl arms, each showing characteristic **trans**-olefinic proton patterns (doublets with  $J \sim 15.9$  Hz for H-7" and H-8").
- Data Gap:** The search results provide full data for a malonyl-dicaffeoylquinic acid derivative but not the complete carbon and proton assignments for the parent 4,5-O-dicaffeoylquinic acid

itself.

## Mass Spectrometry (MS) Data

The following table collates the mass spectrometry information found for 4,5-O-dicaffeoylquinic acid.

**Table 2: Mass Spectrometry Data**

Parameter	Data
Molecular Formula	C <sub>25</sub> H <sub>24</sub> O <sub>12</sub> [3] [4]
Exact Mass (Monoisotopic)	516.1268 Da [4]
HRESIMS (Negative)	<i>m/z</i> 601.1198 [M-H] <sup>-</sup> (for 1,5-Dicaffeoyl-3-malonylquinic acid, C <sub>28</sub> H <sub>25</sub> O <sub>15</sub> ) [2]
Ionization Methods	NSI (Nanospray Ionization) [3]
Available Tandem Data	MS1, MS2, MS3, and MS4 spectra are available in curated databases [3].

## Other Spectroscopic and Physical Data

**Table 3: Additional Physico-chemical Properties**

Property	Data
Optical Rotation	[α] <sup>28D</sup> -170 (c in MeOH) [4]
UV/Vis (MeOH) λ <sub>max</sub>	335 nm (for compound 4) [2]
Predicted logP	2.05 - 2.16 [4]
Predicted Water Solubility	0.12 g/L [4]

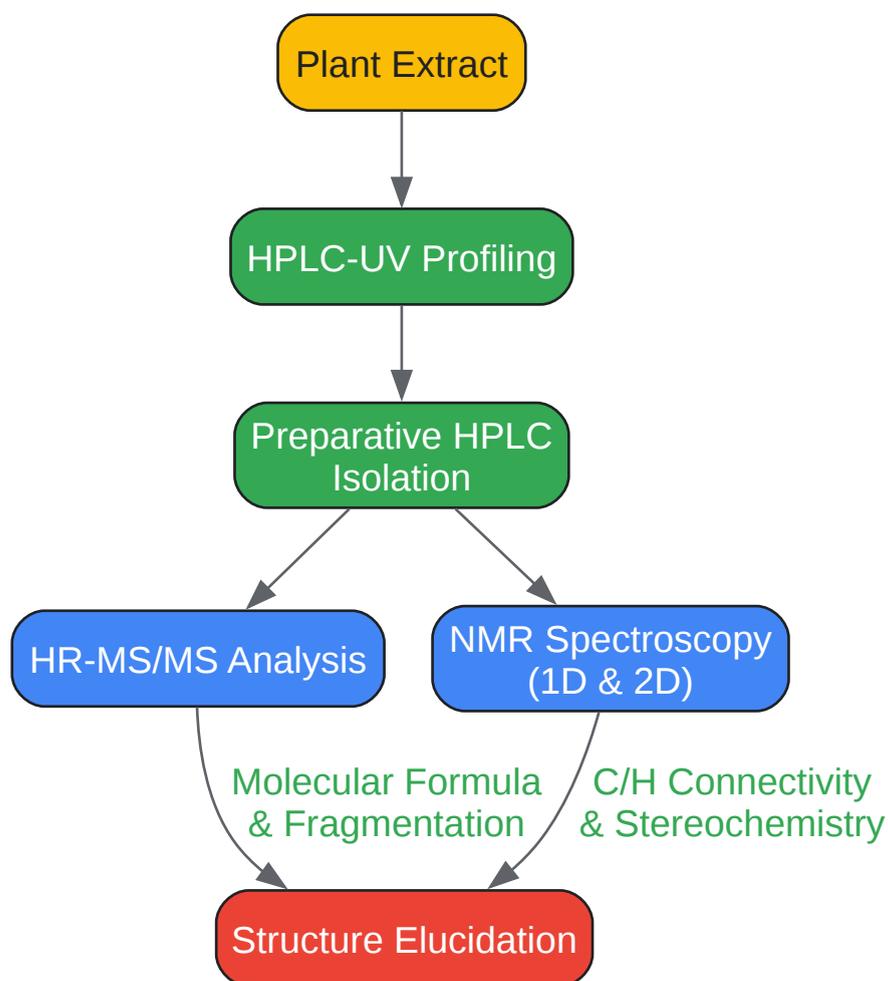
## Experimental Protocols from Search Results

The methodologies below are based on the techniques used to characterize this class of compounds in the provided literature.

- **NMR Analysis [2] [1]**
  - **Instrument:** Bruker Avance series spectrometers (e.g., 500 or 700 MHz).
  - **Sample Preparation:** Compounds were dissolved in deuterated solvents (DMSO-d6 or buffer with 10% D<sub>2</sub>O). Temperature control was used (295 K or 328 K).
  - **Experiments:** Standard 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D spectra (NOESY, ROESY, <sup>1</sup>H,<sup>13</sup>C-HSQC, TOCSY) were crucial for full signal assignment and stereochemical determination.
- **HPLC-UV-HR-MS/MS Analysis [2]**
  - **HPLC System:** Reversed-phase (RP) HPLC (e.g., Dionex Ultimate 3000).
  - **Detection:** Combined UV-Vis diode array detection (DAD) and high-resolution mass spectrometry (HR-MS) with an Orbitrap mass analyzer.
  - **Application:** This hyphenated technique was used for the initial discovery, differentiation of isomers based on fragmentation patterns, and quantification.
- **Stability and Biotransformation Studies [5]**
  - **Incubation:** Compounds were anaerobically incubated with human intestinal flora (HIF) at 37°C to simulate metabolic conversion.
  - **Analysis:** Time-course studies were conducted using analytical HPLC to monitor the degradation of the parent compound and the formation of metabolites.

## Visualization: Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical integrated workflow for the structural characterization of complex natural products like 4,5-O-dicaffeoylquinic acid, based on the methodologies described.



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This workflow shows how hyphenated techniques (HPLC-MS) and NMR work together to isolate and fully characterize a compound.

## Key Insights for Researchers

- **Embrace Hyphenated Techniques:** The combination of HPLC with HR-MS/MS is a powerful tool for identifying and differentiating between complex isomers like the various dicaffeoylquinic acids directly from crude extracts [2].
- **Value of 2D NMR:** For unambiguous structural determination, especially of stereoisomers, comprehensive 2D NMR experiments (such as ROESY/NOESY and HMBC) are indispensable [2] [1].
- **Consider Compound Stability:** Be aware that these compounds can undergo isomerization under certain pH conditions, such as during simulated digestion, which may affect biological testing and interpretation of results [6].

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